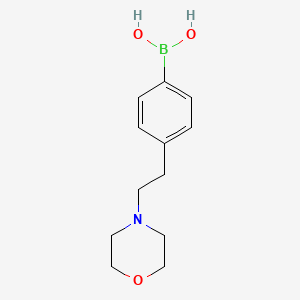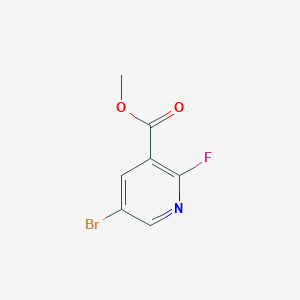![molecular formula C13H18FN B1420244 (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019499-21-8](/img/structure/B1420244.png)
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
Scientific Research Applications
Dopamine Receptor Affinities
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine, along with its derivatives, has been studied for its binding affinities to dopamine (DA) receptors. This research revealed that these compounds have varying affinities for D-1 and D-2 DA receptor subtypes, suggesting potential applications in neuropharmacology (Claudi et al., 1990).
Cytotoxic Effects and Antibacterial Activity
This compound has also been involved in the synthesis of various derivatives that have shown cytotoxic effects against tumor cell lines, highlighting its potential in cancer research. Some derivatives displayed inhibitory effects that were higher than those of reference drugs like doxorubicin (Flefel et al., 2015). Additionally, its derivatives have been investigated for their antibacterial properties, where secondary amine oxalates showed high antibacterial activity (Arutyunyan et al., 2013).
Synthesis and Structural Features
The synthesis and structural analysis of monofluorinated cyclopropanecarboxylates, which are related to (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine, have been investigated. These studies are significant in understanding the chemical properties and potential applications of these compounds (Haufe et al., 2002).
Polymer Electrolytes and Chemical Reactions
Furthermore, this compound has been used in the synthesis of guanidinium-functionalized polymer electrolytes, demonstrating its utility in materials science (Kim et al., 2011). Its role in various chemical reactions, such as amination and cyclization processes, has also been a subject of research, contributing to the field of organic chemistry (Wilamowski et al., 1995).
properties
IUPAC Name |
1-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIZSNGDAJSYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



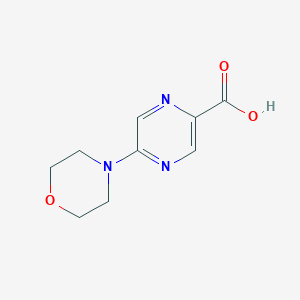
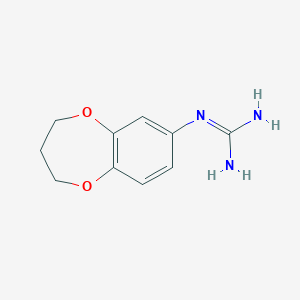
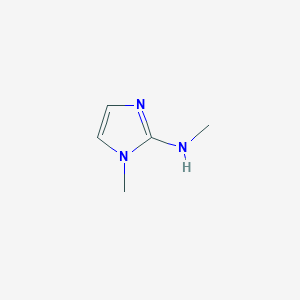
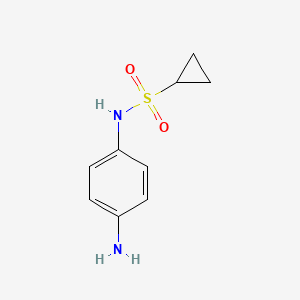
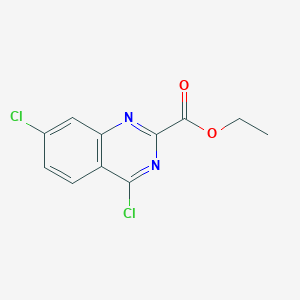
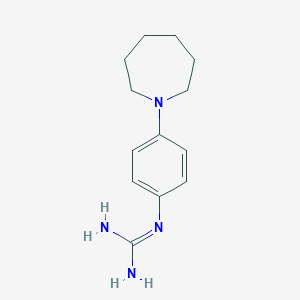
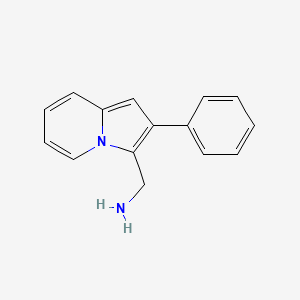
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
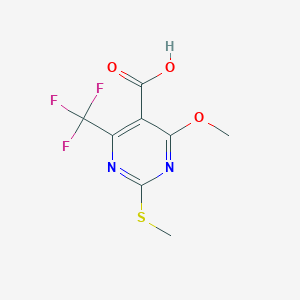
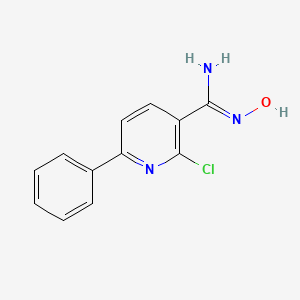
![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)
![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)
